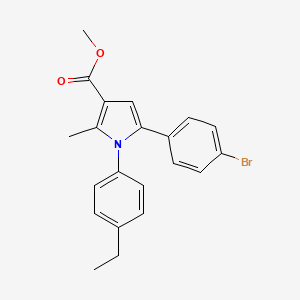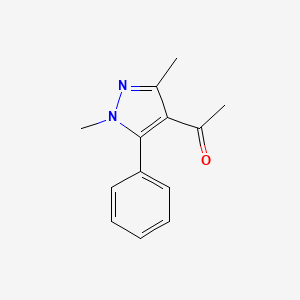
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C11H13N3O. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with a phenyl group and an ethanone moiety, making it a valuable scaffold in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of methylhydrazine with 1,3-butanedione, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
1-(1,3-Dimethyl-5-phenyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with different substitution patterns on the pyrazole ring.
1-(5-Methyl-1H-pyrazol-4-yl)ethanone: Lacks the phenyl group, leading to different reactivity and applications.
1-(3-[3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenyl)methanamine: Contains an additional amine group, which can alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(1,3-dimethyl-5-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9-12(10(2)16)13(15(3)14-9)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
VAIVARXZCVVRNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)
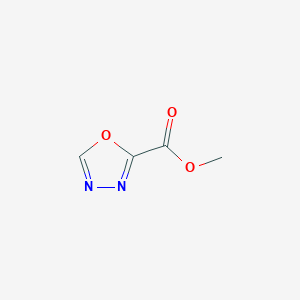


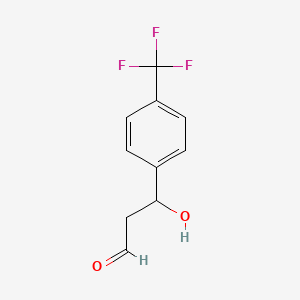
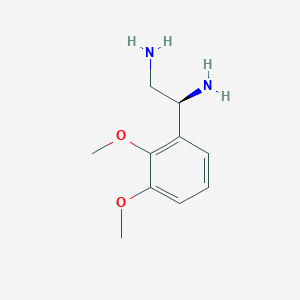
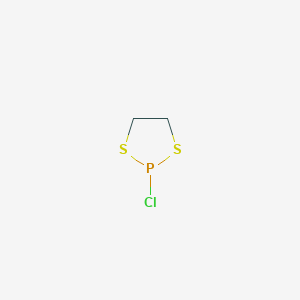
![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
![8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate](/img/structure/B15232572.png)
![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)
